molecular formula C14H25N B14598382 1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine CAS No. 61187-78-8

1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine

Katalognummer: B14598382
CAS-Nummer: 61187-78-8
Molekulargewicht: 207.35 g/mol
InChI-Schlüssel: FOPHBRKXZCXXTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine is a chemical compound with a unique structure that includes a pyrrolidine ring attached to a cycloheptene ring with three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6,6-trimethylcyclohept-1-en-1-ylamine with pyrrolidine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one: This compound shares a similar cyclohexenyl structure but differs in the attached functional groups.

    1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-enone: Another related compound with a similar cyclohexenyl ring but different substituents.

Uniqueness

1-(2,6,6-Trimethylcyclohept-1-en-1-yl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a cycloheptene ring with three methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

61187-78-8

Molekularformel

C14H25N

Molekulargewicht

207.35 g/mol

IUPAC-Name

1-(2,6,6-trimethylcyclohepten-1-yl)pyrrolidine

InChI

InChI=1S/C14H25N/c1-12-7-6-8-14(2,3)11-13(12)15-9-4-5-10-15/h4-11H2,1-3H3

InChI-Schlüssel

FOPHBRKXZCXXTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC(CCC1)(C)C)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.